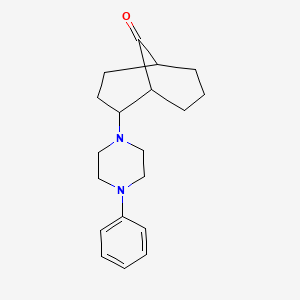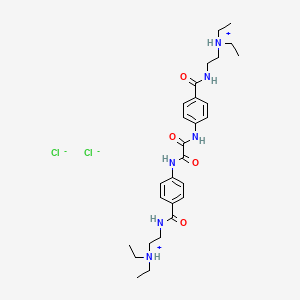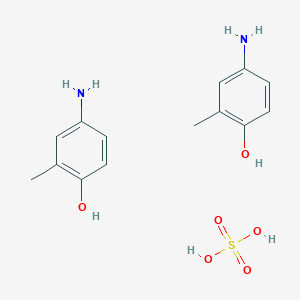
4-amino-2-methylphenol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylphenol; sulfuric acid is a compound that combines 4-amino-2-methylphenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenol and is often used in research and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-2-methylphenol can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using Raney copper in the presence of dilute sulfuric acid to yield 4-amino-2-methylphenol . Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions .
Industrial Production Methods
Industrial production of 4-amino-2-methylphenol typically involves large-scale reduction processes. The use of catalytic reduction methods, such as hydrogenation in the presence of a catalyst, is common in industrial settings. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
4-Amino-2-methylphenol; sulfuric acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .
Comparación Con Compuestos Similares
4-Amino-2-methylphenol is similar to other aminophenols, such as 2-aminophenol and 3-aminophenol. it has unique properties that make it distinct:
4-Amino-2-methylphenol: Known for its strong nucleophilic properties and ability to undergo various substitution reactions.
2-Aminophenol: More prone to oxidation and used primarily in photographic developers.
3-Aminophenol: Relatively stable and less reactive compared to its isomers.
These differences highlight the versatility and unique applications of 4-amino-2-methylphenol in various fields.
Propiedades
Número CAS |
4698-30-0 |
|---|---|
Fórmula molecular |
C14H20N2O6S |
Peso molecular |
344.39 g/mol |
Nombre IUPAC |
4-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
Clave InChI |
UKRWQRGQHBHTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


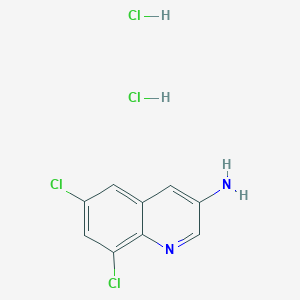
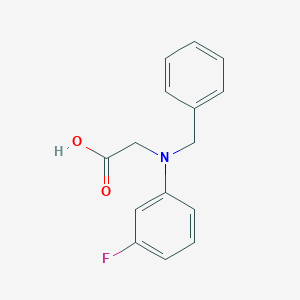


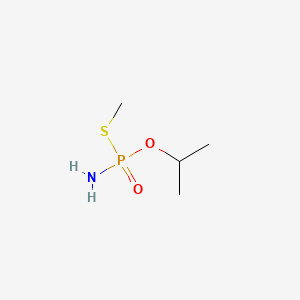
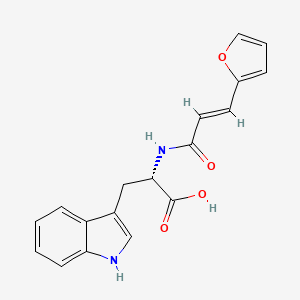
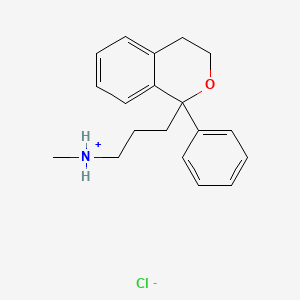
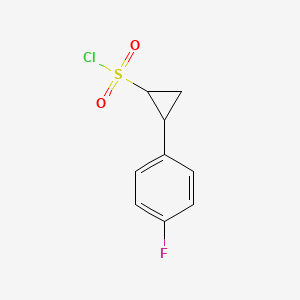

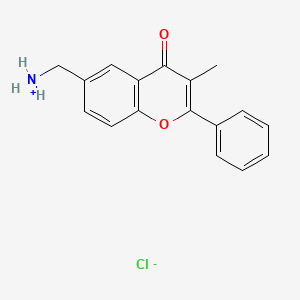

![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
